molecular formula C14H19NO2S B2826217 tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate CAS No. 2287332-74-3

tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate

Cat. No.: B2826217
CAS No.: 2287332-74-3
M. Wt: 265.37
InChI Key: KJLNXQHTYZQVGJ-UHFFFAOYSA-N
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Description

Historical Context of Benzothiopyran Research

The benzothiopyran scaffold, characterized by a fused benzene and thiopyran ring system, emerged as a pharmacologically relevant structure in the late 20th century. Early work by researchers in 1999 demonstrated that 2-benzothiopyran-1-carboxamide derivatives exhibited osteogenic activity by enhancing alkaline phosphatase levels in rat bone marrow stromal cells. This discovery marked a pivotal shift toward exploring sulfur-containing heterocycles for bone-related therapies. Subsequent studies in the early 2000s expanded the synthetic toolkit for benzothiopyrans, including the development of stereoselective [4+2] cycloaddition strategies to construct pyrano-fused derivatives.

The introduction of carbamate-protected benzothiopyrans, such as tert-butyl N-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate, arose from efforts to improve the stability and solubility of these compounds during drug discovery campaigns. The BOC group, widely adopted in peptide chemistry, was strategically repurposed to shield reactive amine functionalities in benzothiopyran intermediates.

Significance in Medicinal Chemistry

Benzothiopyrans occupy a critical niche in medicinal chemistry due to their structural mimicry of endogenous biomolecules and tunable electronic properties. The sulfur atom in the thiopyran ring enhances metabolic stability compared to oxygen-containing analogs, while the aromatic system allows for π-π interactions with biological targets. Tert-butyl N-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate exemplifies these advantages, serving as a versatile intermediate in the synthesis of kinase inhibitors and protease modulators.

Recent studies have leveraged the compound’s scaffold to develop candidates for inflammatory and neoplastic diseases. For instance, BOC-protected benzothiopyrans have been functionalized at the 6-position to introduce sulfonamide or urea moieties, yielding derivatives with sub-micromolar IC50 values against COX-2 and TNF-α. The table below summarizes key pharmacological targets associated with benzothiopyran carbamates:

Target Biological Activity Representative Derivative
COX-2 Anti-inflammatory 7-Methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene
TNF-α Cytokine inhibition (E)-1-[(4-Chloro-2,2-dimethyl-2H-chromen-3-yl)methylene]thiosemicarbazide
BMP Signaling Osteogenesis 3-Benzothiepin-2-carboxamide derivatives

Current Research Landscape

Contemporary research on tert-butyl N-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate focuses on three areas:

  • Synthetic Methodology : Advances in one-pot cyclization reactions using Lewis acids (e.g., BF3·Et2O) to improve yields of dihydrobenzothiopyran cores.
  • Structure-Activity Relationships (SAR) : Systematic modifications of the carbamate’s tert-butyl group to optimize pharmacokinetic properties.
  • Targeted Drug Delivery : Incorporation into sustained-release formulations for bone tissue engineering, as demonstrated in rat skull defect models.

Notably, asymmetric synthesis techniques have enabled the isolation of enantiomerically pure forms, with (-)-isomers often showing superior bioactivity due to preferential binding to chiral protein pockets.

Rationale for BOC Protection in Benzothiopyran Systems

The tert-butoxycarbonyl (BOC) group is favored in benzothiopyran chemistry for three reasons:

  • Steric Shielding : The bulky tert-butyl moiety prevents undesired nucleophilic attacks at the carbamate nitrogen during coupling reactions.
  • Acid-Labile Deprotection : BOC can be selectively removed under mild acidic conditions (e.g., HCl/dioxane) without disrupting the thiopyran ring.
  • Crystallinity Enhancement : BOC-protected derivatives often exhibit improved crystallinity, facilitating purification via recrystallization.

Comparative studies with alternative protecting groups, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), have shown that BOC provides optimal balance between stability and deprotection efficiency in multi-step syntheses. For example, in the synthesis of 4H-1-benzothiopyran-4-ones, BOC-protected intermediates achieved 85–92% yields during Wittig cyclizations, outperforming Cbz analogs by 15–20%.

Properties

IUPAC Name

tert-butyl N-(3,4-dihydro-2H-thiochromen-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-14(2,3)17-13(16)15-11-6-7-12-10(9-11)5-4-8-18-12/h6-7,9H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLNXQHTYZQVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)SCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate typically involves the reaction of thiochromene derivatives with tert-butyl carbamate. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiochromene ring to a dihydrothiochromene.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiochromene derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiochromene ring may also interact with various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
tert-butyl N-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate Benzothiopyran C₁₄H₁₉NO₃S 281.37 Carbamate, sulfur heterocycle Amine protection; potential intermediate in drug synthesis
5-Bromo-3(2H)-benzofuranone Benzofuranone C₈H₅BrO₂ 213.03 Bromine, ketone, oxygen heterocycle Building block for brominated aromatics; used in cross-coupling reactions
3,4-Dibromothiophene Thiophene C₄H₂Br₂S 241.94 Bromine, sulfur heterocycle Electrophilic substitution reactions; precursor for conductive polymers
tert-Butyl N-(6-(4-(4-(Cyclopentylamino)-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)hexyl)carbamate Triazine-Piperazine C₂₆H₄₆N₈O₂ 518.72 Triazine, piperazine, carbamate, ethoxy CB2 receptor ligand; studied for cannabinoid receptor modulation

Key Observations:

  • Core Scaffolds: The benzothiopyran in the target compound contrasts with triazine (in compound 3 ) or thiophene/benzofuranone () systems. Benzothiopyran’s sulfur atom introduces distinct electronic and steric properties compared to oxygen-based benzofuranone or smaller thiophene rings.
  • Carbamate Functionality: All carbamate-containing compounds (target compound and compound 3 ) share tert-butyl protection, but compound 3’s extended alkyl-piperazine-triazine chain increases molecular weight (>500 g/mol) and likely alters solubility and bioavailability.
  • Heteroatom Impact: Sulfur in benzothiopyran may enhance lipophilicity compared to oxygenated benzofuranone, influencing membrane permeability in biological systems .

Stability and Reactivity

  • The tert-butyl carbamate group in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), similar to compound 3 .
  • The benzothiopyran’s sulfur atom may confer oxidative instability compared to benzofuranone’s ketone, which is more resistant to redox reactions .

Biological Activity

tert-butylN-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Chemical Name : this compound
  • CAS Number : 2309455-56-7
  • Molecular Formula : C14H19NO3S
  • Molecular Weight : 281.37 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)Nc1ccc2c(c1)CCCS2=O

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)8.0
This compoundA549 (Lung Cancer)15.0

These findings suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. In vitro studies have shown its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
E. coli50
S. aureus30
P. aeruginosa40

These results indicate that this compound has potential as a lead compound for developing new antimicrobial agents.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : The antimicrobial activity is likely linked to the disruption of bacterial cell membranes.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1 : A study involving a derivative of the compound demonstrated a significant reduction in tumor size in animal models when administered at a dosage of 10 mg/kg over four weeks.
  • Case Study 2 : Clinical trials with similar benzothiopyran derivatives showed promising results in patients with advanced breast cancer, leading to further exploration of structure modifications to enhance efficacy.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(3,4-dihydro-2H-1-benzothiopyran-6-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate protection of the amine group on the benzothiopyran scaffold. A typical approach involves coupling tert-butyl carbamate with the amine using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF. Optimizing stoichiometry (e.g., 1.2 equivalents of carbamate reagent) and reaction time (6–12 hours under nitrogen) is critical to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction yield is highly sensitive to moisture; thus, rigorous drying of solvents and substrates is essential .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase to assess purity (>95% target peak area).
  • NMR : Confirm the tert-butyl group (singlet at ~1.4 ppm in 1^1H NMR) and benzothiopyran aromatic protons (6.5–7.5 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) matching the theoretical molecular weight.
  • FTIR : Carbamate C=O stretch (~1700 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability testing should include:
  • Thermal Stability : Accelerated degradation studies (e.g., 40°C for 4 weeks) monitored via HPLC to detect decomposition products.
  • Hydrolytic Stability : Exposure to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 25°C for 24 hours. Carbamates are prone to hydrolysis under strong acidic/basic conditions, so storage at neutral pH and 4°C is advised.
  • Light Sensitivity : UV-vis spectroscopy to assess photodegradation under UV light (254 nm) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this carbamate derivative?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and identify energy barriers for key steps like carbamate formation or benzothiopyran ring stabilization. Molecular dynamics simulations predict solvent effects (e.g., THF vs. DCM) on reaction kinetics. Pairing computational results with experimental Design of Experiments (DoE) matrices (e.g., Taguchi or Box-Behnken designs) allows systematic exploration of variables (temperature, catalyst loading, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar carbamates?

  • Methodological Answer : Contradictions often arise from assay variability or impurity interference. To address this:
  • Standardize Assays : Use validated protocols (e.g., IC50 determination with positive controls) across labs.
  • Impurity Profiling : LC-MS to identify and quantify byproducts that may modulate activity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, controlling for variables like cell line heterogeneity or solvent effects .

Q. How can researchers leverage this compound’s reactivity for functional group diversification?

  • Methodological Answer : The carbamate group serves as a protecting group for amines, enabling selective functionalization of the benzothiopyran core. For example:
  • Deprotection : Use TFA (trifluoroacetic acid) in DCM to remove the tert-butyl group, exposing the amine for further coupling (e.g., sulfonylation or acylation).
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated benzothiopyran derivatives (if synthesized) using Pd catalysts.
    Kinetic studies (e.g., in situ IR monitoring) are recommended to optimize reaction conditions .

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